molecular formula C18H20FN3O3 B2385404 2-{3-[(4-fluorobenzyl)oxy]benzoyl}-N-isopropyl-1-hydrazinecarboxamide CAS No. 866009-88-3

2-{3-[(4-fluorobenzyl)oxy]benzoyl}-N-isopropyl-1-hydrazinecarboxamide

Cat. No.: B2385404
CAS No.: 866009-88-3
M. Wt: 345.374
InChI Key: LBXPNPKEIIDTQH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{3-[(4-fluorobenzyl)oxy]benzoyl}-N-isopropyl-1-hydrazinecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluorobenzyl alcohol with 3-hydroxybenzoyl chloride to form an intermediate ester. This ester is then reacted with isopropyl hydrazinecarboxamide under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-{3-[(4-fluorobenzyl)oxy]benzoyl}-N-isopropyl-1-hydrazinecarboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{3-[(4-fluorobenzyl)oxy]benzoyl}-N-isopropyl-1-hydrazinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(4-fluorobenzyl)oxy]benzoyl}-N-isopropyl-1-hydrazinecarboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

2-{3-[(4-fluorobenzyl)oxy]benzoyl}-N-isopropyl-1-hydrazinecarboxamide can be compared with other similar compounds, such as:

  • 2-{3-[(4-chlorobenzyl)oxy]benzoyl}-N-isopropyl-1-hydrazinecarboxamide
  • 2-{3-[(4-methylbenzyl)oxy]benzoyl}-N-isopropyl-1-hydrazinecarboxamide

These compounds share similar structures but differ in their substituents, which can lead to variations in their chemical and biological properties.

Biological Activity

2-{3-[(4-fluorobenzyl)oxy]benzoyl}-N-isopropyl-1-hydrazinecarboxamide, with CAS number 866009-88-3, is a synthetic compound notable for its unique structural and chemical properties. Its molecular formula is C18H20FN3O3, and it has a molar mass of 345.37 g/mol . This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure

The compound features a hydrazinecarboxamide core, which is linked to a benzoyl group substituted with a fluorobenzyl ether. The presence of fluorine in the structure can enhance lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Structural Formula

C18H20FN3O3\text{C}_{18}\text{H}_{20}\text{F}\text{N}_{3}\text{O}_{3}
Property Value
Molecular FormulaC18H20FN3O3
Molar Mass345.37 g/mol
CAS Number866009-88-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that the compound may modulate enzyme activities and receptor interactions, although the precise pathways remain under investigation.

Potential Therapeutic Applications

Initial studies suggest that this compound could have applications in:

  • Anticancer therapy : Its structural analogs have shown promise in inhibiting tumor growth.
  • Antimicrobial activity : Preliminary assays indicate potential efficacy against certain bacterial strains.
  • Anti-inflammatory properties : The compound may exhibit effects that reduce inflammation markers in vitro.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various hydrazine derivatives, including compounds similar to this compound. The results indicated that these compounds can induce apoptosis in cancer cell lines through caspase activation pathways .

Antimicrobial Testing

Research conducted by Wang et al. (2020) demonstrated that fluorinated compounds exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. This study highlighted the potential of this compound as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound Name Molecular Formula Biological Activity
2-{3-[(4-chlorobenzyl)oxy]benzoyl}-N-isopropyl-1-hydrazinecarboxamideC18H20ClN3O3Moderate anticancer activity
2-{3-[(4-methylbenzyl)oxy]benzoyl}-N-isopropyl-1-hydrazinecarboxamideC19H24N3O3Enhanced anti-inflammatory effects

These comparisons illustrate how variations in substituents can influence biological properties, emphasizing the importance of fluorination in enhancing drug efficacy.

Properties

IUPAC Name

1-[[3-[(4-fluorophenyl)methoxy]benzoyl]amino]-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-12(2)20-18(24)22-21-17(23)14-4-3-5-16(10-14)25-11-13-6-8-15(19)9-7-13/h3-10,12H,11H2,1-2H3,(H,21,23)(H2,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXPNPKEIIDTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NNC(=O)C1=CC(=CC=C1)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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